CCT241533 Dihydrochloride: A Technical Guide to a Potent and Selective CHK2 Inhibitor
CCT241533 Dihydrochloride: A Technical Guide to a Potent and Selective CHK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT241533 dihydrochloride is a potent and highly selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase involved in the cellular response to DNA damage.[1][2][3][4] This technical guide provides an in-depth overview of the function, mechanism of action, and experimental applications of CCT241533. It is designed to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development, offering detailed quantitative data, experimental methodologies, and visual representations of its biological context and laboratory use.
Introduction to CHK2 and the Role of CCT241533
Checkpoint Kinase 2 (CHK2) is a key transducer kinase in the DNA damage response (DDR) pathway.[3][5] Upon DNA double-strand breaks (DSBs), the MRE11-RAD50-NBS1 (MRN) complex detects the damage and activates the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][5] ATM then phosphorylates CHK2 at threonine 68 (T68), leading to CHK2 dimerization and full activation through autophosphorylation.[1][5] Activated CHK2 phosphorylates a variety of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[1][5]
CCT241533 has emerged as a valuable chemical probe to investigate the multifaceted roles of CHK2. Its high potency and selectivity allow for the precise dissection of CHK2-mediated signaling pathways.[3][6] Notably, CCT241533 has been shown to potentiate the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors, suggesting a synergistic therapeutic strategy in cancer treatment.[1][3][7]
Mechanism of Action
CCT241533 functions as an ATP-competitive inhibitor of CHK2.[2][4][6] X-ray crystallography has confirmed that CCT241533 binds directly to the ATP-binding pocket of the CHK2 kinase domain.[3][5] This reversible binding prevents the endogenous ATP from accessing the active site, thereby blocking the phosphotransferase activity of the enzyme.[1] The inhibition of CHK2 by CCT241533 is characterized by the suppression of its autophosphorylation at Serine 516 (S516) and the prevention of downstream signaling events, such as the degradation of the p53-regulator, HDMX.[1][3]
Quantitative Data
The following tables summarize the key quantitative parameters of CCT241533, providing a clear comparison of its potency and cellular effects.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | Selectivity (over CHK1) |
| CHK2 | 3 | 1.16 | >63-fold |
| CHK1 | 190 - 245 | Not Reported | - |
Data compiled from multiple sources.[2][4][6]
Table 2: Cellular Activity - Growth Inhibition (GI₅₀)
| Cell Line | GI₅₀ (µM) |
| HT-29 (Human Colorectal Adenocarcinoma) | 1.7 |
| HeLa (Human Cervical Cancer) | 2.2 |
| MCF-7 (Human Breast Adenocarcinoma) | 5.1 |
GI₅₀ values were determined after a 96-hour exposure using an SRB assay.[1][7]
Table 3: Off-Target Effects
| Kinases with >80% Inhibition at 1 µM CCT241533 |
| PHK |
| MARK3 |
| GCK |
| MLK1 |
Screen performed against a panel of 85 kinases.[1][6]
Experimental Protocols
This section details the methodologies for key experiments frequently conducted with CCT241533.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CCT241533 against recombinant CHK2.
-
Methodology: A radiometric assay is typically employed.
-
Recombinant CHK2 enzyme is incubated with varying concentrations of CCT241533 in a kinase buffer containing a suitable substrate (e.g., a peptide substrate) and ATP.
-
The reaction is initiated by the addition of [γ-³²P]ATP.
-
Following incubation, the reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Cellular Growth Inhibition (Sulforhodamine B - SRB Assay)
-
Objective: To measure the cytotoxic or cytostatic effects of CCT241533 on cultured cancer cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of CCT241533 for a specified duration (e.g., 96 hours).
-
After the treatment period, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to total cellular protein.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
The GI₅₀ value, the concentration at which cell growth is inhibited by 50%, is determined from the dose-response curve.[2]
-
Immunoblotting (Western Blotting)
-
Objective: To assess the inhibition of CHK2 activity in cells by monitoring the phosphorylation status of CHK2 and its downstream targets.
-
Methodology:
-
Cells are treated with a DNA damaging agent (e.g., etoposide or bleomycin) in the presence or absence of CCT241533.[1]
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total CHK2, phosphorylated CHK2 (p-CHK2 S516 or p-CHK2 T68), or other downstream targets.[1]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Potentiation Assay
-
Objective: To evaluate the ability of CCT241533 to enhance the cytotoxicity of other agents, such as PARP inhibitors.
-
Methodology:
-
Cells are treated with increasing concentrations of a cytotoxic agent (e.g., a PARP inhibitor) alone or in combination with a fixed, non-toxic concentration of CCT241533 (often at its GI₅₀).[1][2]
-
Cell viability is assessed after a defined period (e.g., 96 hours for an SRB assay or 7-10 days for a colony formation assay).[1][2]
-
The Potentiation Index (PI) is calculated as the ratio of the GI₅₀ of the cytotoxic agent alone to the GI₅₀ of the cytotoxic agent in combination with CCT241533. A PI greater than 1 indicates potentiation.[1][2]
-
Visualizations
The following diagrams illustrate the CHK2 signaling pathway and a typical experimental workflow for evaluating CCT241533.
Caption: The CHK2 signaling pathway in response to DNA damage.
Caption: A generalized experimental workflow for studying CCT241533.
Conclusion
CCT241533 dihydrochloride is a powerful and selective tool for the investigation of CHK2 biology. Its well-characterized mechanism of action and potency make it an invaluable reagent for probing the DNA damage response and for exploring novel therapeutic combinations, particularly with PARP inhibitors. The detailed protocols and data presented in this guide are intended to facilitate the effective use of CCT241533 in a research setting, ultimately contributing to a deeper understanding of CHK2's role in cancer and other diseases.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 7. aacrjournals.org [aacrjournals.org]
